molecular formula C17H15N B186181 N-(p-Tolyl)-2-naphthylamine CAS No. 644-16-6

N-(p-Tolyl)-2-naphthylamine

Cat. No. B186181
CAS RN: 644-16-6
M. Wt: 233.31 g/mol
InChI Key: IBJHDUPUTZQCLL-UHFFFAOYSA-N
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Description

“N-(p-Tolyl)-2-naphthylamine” is a complex organic compound. The “p-Tolyl” part refers to a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R . The “2-naphthylamine” part suggests the presence of a naphthylamine group, which is a naphthalene molecule (a type of polycyclic aromatic hydrocarbon) where one hydrogen atom has been replaced by an amine (-NH2) group.


Chemical Reactions Analysis

The reactivity of “N-(p-Tolyl)-2-naphthylamine” would depend on the specific structure and substitution pattern of the molecule. The presence of the amine group could make it a potential nucleophile, and the aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Toxicity and Environmental Impact

2-Naphthylamine, a related compound, has historical significance in industrial applications but is primarily noted for its toxicity, particularly as a model bladder carcinogen in laboratory studies. Its presence is also noted in environmental settings such as coke ovens, where it is a pyrolysis product. Despite its restricted industrial use, its application in scientific research for health risk assessments remains relevant, especially concerning occupational exposure and its effects on the respiratory tract, mucous membranes, skin, and potential carcinogenicity (Czubacka & Czerczak, 2020).

Medicinal Applications and Molecular Design

Naphthalimide compounds, sharing structural similarities with N-(p-Tolyl)-2-naphthylamine, demonstrate extensive medicinal applications due to their ability to interact with biological molecules. This interaction potential makes them candidates for anticancer agents, with some derivatives entering clinical trials. Their use spans anticancer, antibacterial, antifungal, and antiviral treatments, highlighting their versatility and significance in medicinal chemistry (Gong et al., 2016). Further, their design evolution to enhance DNA binding affinity and antitumor properties underlines the scope of naphthalimide derivatives in cancer therapy (Chen et al., 2018).

Environmental Degradation and Recycling

The compound's relevance extends to environmental sciences, where its analogs, polyaromatic hydrocarbons like naphthalene, are subjects of microbial biodegradation studies. These studies aim at understanding the mechanisms of degradation in polluted sites, which is crucial for bioremediation efforts (Peng et al., 2008). Additionally, chemical recycling research, particularly related to poly(ethylene terephthalate) (PET), showcases the utility of related compounds in generating value-added materials from waste, contributing to sustainable environmental management practices (Karayannidis & Achilias, 2007).

Bioactive Properties and Applications

Bioactive naphthoquinones, which share structural motifs with N-(p-Tolyl)-2-naphthylamine, exhibit a wide array of biological activities. Their distribution in nature and the diverse chemical structures available, ranging from simple monomers to complex derivatives, underscore their potential in developing new biocides and chemotherapeutic agents (Hook et al., 2014).

properties

IUPAC Name

N-(4-methylphenyl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJHDUPUTZQCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281755
Record name N-(p-Tolyl)-2-naphthylamine
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URL https://comptox.epa.gov/dashboard/DTXSID40281755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Tolyl)-2-naphthylamine

CAS RN

644-16-6
Record name 644-16-6
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Record name N-(p-Tolyl)-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-Tolyl)-2-naphthylamine
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